molecular formula C₁₉H₂₇NO₉ B1146904 Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate CAS No. 57777-97-6

Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate

Cat. No. B1146904
CAS RN: 57777-97-6
M. Wt: 413.42
InChI Key:
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors to achieve the desired compound. For example, the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which share structural similarities with our compound of interest, involves acetylation, treatment with triethyl amine and formamide, followed by refluxation with urea and sodium ethoxide to yield the title compound (Sharma, Sharma, & Rane, 2004). Such detailed synthetic routes highlight the complexity and precision required in organic synthesis.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their chemical behavior and potential applications. For instance, the molecular structures of 17αβ-acetoxy-3-methoxy-6-oxa-D-homo-8-isoestra-1,3,5(10)-triene and its 4-methyl derivative have been established by X-ray diffraction analysis, demonstrating the influence of methyl groups on the molecule's conformation (Starova et al., 2004). This analytical approach is vital for understanding the spatial arrangement of atoms within a molecule.

Chemical Reactions and Properties

Organic molecules undergo various chemical reactions that define their reactivity and functional applicability. For example, the condensation of diethyl 2,4,6-trioxoheptanedioate with 2-(aryliminomethyl)phenols to synthesize chromeno[4,3-b]pyridines showcases the reactivity of organic compounds under specific conditions (Mamedov et al., 2008). Understanding these reactions is fundamental to manipulating organic molecules for desired applications.

Physical Properties Analysis

The physical properties of organic compounds, including solubility, melting point, and crystalline structure, are essential for their practical use. The thermodynamic properties of methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in organic solutions reveal how solubility and enthalpy of dissolution are influenced by the solvent, indicating the compound's behavior in different media (Ridka et al., 2019). These properties are crucial for the compound's application in solution-based processes.

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been utilized in the synthesis of 4-aryl indolizidin-9-one amino acids, which are important for studying the conformation-activity relationships of biologically active peptides (Cluzeau & Lubell, 2004).
  • It has also been involved in the synthesis of 3-methylpyrrole via methyl 4-methylpyrrole-2-carboxylate, showcasing its role in creating complex organic compounds (Cornforth & Du, 1990).

Application in Organic Compound Synthesis

  • Research has demonstrated its use in the synthesis of methyl (Z)-3-[(2R,3R,4S,5S)-5-(2-methoxy-2-oxoethyl)-3,4-(isopropylidenedioxy)tetrahydrofuran-2-yl]-prop-2-enoate, a compound useful in the study of intramolecular carbocyclization (Valiullina et al., 2019).

Involvement in Chemical Transformations

  • It has been involved in the synthesis of methyl (1S,5R)-8-acetyl-2-chloro-7-oxa-3-thia-8-azabicyclo[3.2.1]octane-2-carboxylate, indicating its importance in intramolecular cyclizations of specific organic compounds (Kitchin & Stoodley, 1973).

Utility in Novel Chemical Preparations

  • The compound has been used in the preparation of long-chain polypropionates, showing its versatility in organic synthesis (Ancerewicz & Vogel, 1996).
  • It also plays a role in the structure of heteroannularly disubstituted ferrocene derivatives containing the acetamido group, contributing to the understanding of molecular structure and interactions (Cetina et al., 2009).

properties

IUPAC Name

methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO9/c1-11(22)20-15-13(23)8-19(18(26)27-2,28-10-12-6-4-3-5-7-12)29-17(15)16(25)14(24)9-21/h3-7,13-17,21,23-25H,8-10H2,1-2H3,(H,20,22)/t13-,14+,15+,16+,17+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYASKWXZPHFPT-DPIHELBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-2-O-benzyl-neuraminic Acid Methyl Ester, 85per cent

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